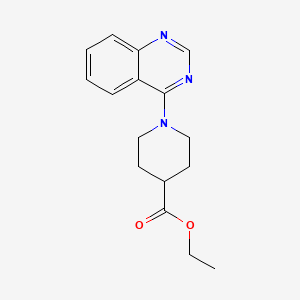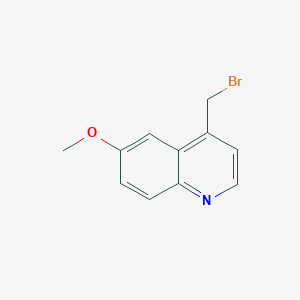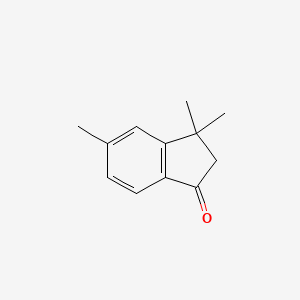![molecular formula C10H9NO5 B8678643 2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one CAS No. 842137-45-5](/img/structure/B8678643.png)
2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one
Übersicht
Beschreibung
2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one is an organic compound with the molecular formula C10H10N2O4 It is a heterocyclic compound containing a benzodioxin ring system with nitro and dimethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and concentration, to optimize yield and purity. The product is then purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2,2-dimethyl-6-amino-2H,4H-1,3-benzodioxin-4-one.
Substitution: Formation of various substituted benzodioxin derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-6-nitro-2H-1,4-benzoxazin-3-one: Similar structure but with a different ring system.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Similar dioxin ring but with different substituents.
5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: Similar benzodioxin ring with hydroxyl groups.
Uniqueness
2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one is unique due to its specific combination of nitro and dimethyl substituents on the benzodioxin ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
842137-45-5 |
|---|---|
Molekularformel |
C10H9NO5 |
Molekulargewicht |
223.18 g/mol |
IUPAC-Name |
2,2-dimethyl-6-nitro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C10H9NO5/c1-10(2)15-8-4-3-6(11(13)14)5-7(8)9(12)16-10/h3-5H,1-2H3 |
InChI-Schlüssel |
BNQYKJNRIMDSEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B8678562.png)
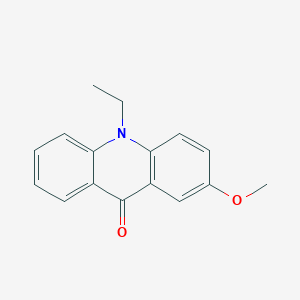
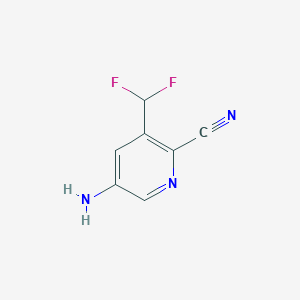
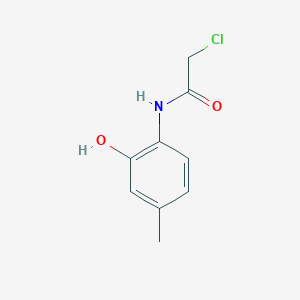
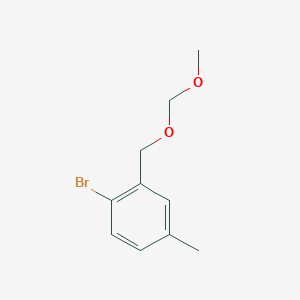
![1-(3-methoxypropyl)-1H-benzo[d]imidazole](/img/structure/B8678583.png)

